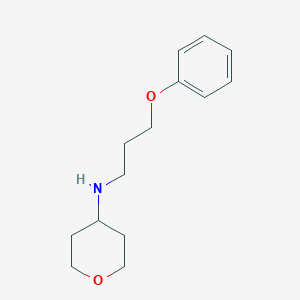

N-(3-phenoxypropyl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-(3-phenoxypropyl)oxan-4-amine |

InChI |

InChI=1S/C14H21NO2/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13/h1-3,5-6,13,15H,4,7-12H2 |

InChI Key |

UENSEGUFARZEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Phenoxypropyl Oxan 4 Amine and Analogues

Established Synthetic Pathways for the Oxan-4-amine Moiety

The oxan-4-amine scaffold, also known as tetrahydropyran-4-amine, is a crucial heterocyclic building block. Its synthesis is well-established, primarily relying on the functionalization of a corresponding ketone precursor.

Synthesis from Tetrahydro-2H-pyran-4-one Precursors

The most direct and widely employed method for the synthesis of oxan-4-amine is the reductive amination of tetrahydro-2H-pyran-4-one. This transformation involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine.

The initial step is the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an imine. This is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this purpose, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium or nickel). nih.govyoutube.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone. youtube.com

A general scheme for this reaction is presented below:

Scheme 1: Reductive Amination of Tetrahydro-2H-pyran-4-one

(Image depicting the reaction of Tetrahydro-2H-pyran-4-one with ammonia and a reducing agent to yield Oxan-4-amine)

The reaction conditions can be optimized by adjusting the solvent, temperature, and pH to favor imine formation and subsequent reduction.

Stereoselective Synthetic Routes to Substituted Oxan-4-amines

When the oxane ring is substituted, controlling the stereochemistry becomes a critical challenge. Stereoselective methods are employed to synthesize specific diastereomers or enantiomers of substituted oxan-4-amines. These strategies often involve the asymmetric reduction of a prochiral ketone or imine intermediate.

One approach is the use of chiral catalysts or reagents during the reductive amination process. Chiral phosphoric acids, for instance, have been successfully used as organocatalysts to achieve highly enantioselective reductive aminations of various ketones. nih.gov This method proceeds by forming a chiral environment around the imine intermediate, which directs the hydride attack from a specific face, leading to one enantiomer in excess.

Another strategy involves the diastereoselective reduction of a substituted tetrahydro-2H-pyran-4-one where a pre-existing chiral center on the ring directs the approach of the nucleophilic amine or the reducing agent. For example, Prins cyclizations and tandem aldol-Michael addition reactions can generate highly substituted tetrahydropyranones with defined stereochemistry, which can then be converted to the corresponding amines. nih.govnih.govpsu.edu The stereochemical outcome of the subsequent amination can be influenced by the choice of reagents and conditions, which can favor either axial or equatorial attack on the pyranone ring. Asymmetric enzymatic ketone reduction has also emerged as a powerful tool for producing chiral hydroxy-tetrahydropyran derivatives, which can be further converted to amines. researchgate.net

Synthesis of the 3-Phenoxypropyl Amine Segment

The 3-phenoxypropyl amine fragment provides the side chain of the target molecule. Its synthesis requires the formation of an ether linkage between a phenol (B47542) and a three-carbon chain, followed by the introduction of a primary amine functionality.

Alkylation and Amination Strategies

Once a suitable 3-phenoxypropyl electrophile, such as 3-phenoxypropyl bromide, is obtained, the amine group can be installed using several standard amination methods.

Direct Alkylation of Ammonia: This involves treating the alkyl halide with an excess of ammonia. While direct, this method often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, complicating purification.

Gabriel Synthesis: A more controlled method for preparing primary amines is the Gabriel synthesis. This involves the alkylation of potassium phthalimide (B116566) with 3-phenoxypropyl bromide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (B178648) (Ing-Manske procedure) or acid/base hydrolysis, to release the desired primary amine, 3-phenoxypropylamine, free from over-alkylation byproducts.

Azide (B81097) Reduction: An alternative route involves the Sₙ2 displacement of the bromide with sodium azide to form 3-phenoxypropyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The following table summarizes common amination reactions for preparing the 3-phenoxypropyl amine segment from 3-phenoxypropyl bromide.

| Reaction Name | Reagents | Product | Key Features |

| Direct Amination | Excess NH₃ | 3-Phenoxypropylamine | Simple, but can lead to over-alkylation. |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine (NH₂NH₂) | 3-Phenoxypropylamine | Clean synthesis of primary amines, avoids over-alkylation. |

| Azide Reduction | 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Catalyst | 3-Phenoxypropylamine | Efficient, avoids over-alkylation, azide intermediate is stable. |

Coupling Reactions for Phenoxypropyl Linkages

The core of this segment is the phenoxypropyl ether linkage, which is most commonly formed via the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com This Sₙ2 reaction involves a phenoxide ion acting as a nucleophile to displace a leaving group from a propyl chain.

There are two primary variations for this synthesis:

Phenol and a 1,3-dihalopropane: Phenol is deprotonated with a base (e.g., sodium hydroxide) to form sodium phenoxide. This is then reacted with an excess of a 1,3-dihalopropane, such as 1,3-dibromopropane. Using an excess of the dihalide is crucial to minimize the formation of the diphenoxypropane byproduct. orgsyn.org The product of this reaction is 3-phenoxypropyl bromide. orgsyn.orgcymitquimica.comsigmaaldrich.com

Phenol and 3-halopropanol: Phenol can be reacted with a 3-halopropanol (e.g., 3-bromopropanol) under basic conditions to form 3-phenoxypropanol. The resulting alcohol is then converted into a better leaving group, for instance, by reacting it with a sulfonyl chloride (to make a tosylate or mesylate) or by using reagents like PBr₃ or SOCl₂ to yield the corresponding 3-phenoxypropyl halide. google.com

The table below outlines typical conditions for the Williamson ether synthesis to create the phenoxypropyl linkage.

| Reactant 1 | Reactant 2 | Base | Product | Ref. |

| Phenol | 1,3-Dibromopropane | NaOH | 3-Phenoxypropyl bromide | orgsyn.org |

| Phenol | 3-Bromopropanol | Alkaline conditions | 3-Phenoxypropanol | google.com |

Convergent and Divergent Synthetic Approaches to N-(3-phenoxypropyl)oxan-4-amine

The final assembly of this compound can be achieved through either a convergent or a divergent synthetic strategy. nih.govnih.govresearchgate.netnih.gov

Two plausible convergent routes are:

Reductive Amination: Tetrahydro-2H-pyran-4-one is reacted with pre-synthesized 3-phenoxypropylamine in the presence of a reducing agent (e.g., NaBH(OAc)₃). This is a highly efficient and direct method for forming the final C-N bond.

N-Alkylation: Oxan-4-amine is reacted with an activated side chain, such as 3-phenoxypropyl bromide or tosylate, in the presence of a non-nucleophilic base to scavenge the acid byproduct. This is a classic Sₙ2 reaction to form the secondary amine product.

A divergent synthesis , in contrast, would begin with a common intermediate that is then elaborated in different directions. For this target molecule, a plausible divergent route would start with one of the core fragments, which is then chemically modified to build the second fragment onto it. For example, one could start with oxan-4-amine and perform an N-alkylation with a protected 3-bromo-1-propanol. After the alkylation step, the protecting group would be removed from the hydroxyl group, followed by a Williamson ether synthesis with phenol to install the phenoxy group. While feasible, this approach may involve more steps and protection/deprotection sequences compared to a convergent strategy.

The choice between these strategies depends on factors such as the availability of starting materials, the efficiency of individual steps, and the ease of purification.

Catalytic Methods for Amine Synthesis Relevant to the Compound

The synthesis of this compound is most efficiently achieved via the reductive amination of oxan-4-one (tetrahydropyran-4-one) with 3-phenoxypropan-1-amine. This transformation hinges on the choice of catalyst and reducing agent, which dictates the reaction's efficiency, selectivity, and environmental impact. A variety of catalytic methods are applicable to this key reaction.

Reductive Amination with Hydride Reagents:

One of the most common and versatile methods for reductive amination involves the use of hydride reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this purpose. It is a mild and selective reagent that can reduce the intermediate iminium ion formed from the ketone and amine, without significantly reducing the starting carbonyl compound. nih.govmdma.ch This method tolerates a wide range of functional groups and generally provides high yields. organic-chemistry.org Other borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN), are also used, though concerns about cyanide toxicity have led to a preference for alternatives like NaBH(OAc)₃. masterorganicchemistry.com

Transition-Metal Catalyzed Hydrogenation:

Catalytic hydrogenation represents a highly atom-economical method for reductive amination. This approach typically involves reacting the ketone and amine in the presence of hydrogen gas and a heterogeneous or homogeneous transition-metal catalyst. Catalysts based on palladium (Pd), platinum (Pt), nickel (Ni), or ruthenium (Ru) are commonly employed. nih.govresearchgate.net This one-pot method avoids the use of stoichiometric hydride reagents, reducing waste. However, it can sometimes require higher pressures and temperatures, and catalyst selection is crucial to avoid side reactions, such as the reduction of other functional groups.

Biocatalytic Methods:

The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in amine synthesis, offering unparalleled selectivity and sustainability. mdpi.com Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines and iminium ions to produce chiral amines, often with exceptional enantiomeric excess. nih.govacs.org For the synthesis of cyclic amines, biocatalysts like (R)-imine reductases from Streptomyces species have shown high activity. nih.gov Similarly, transaminases can be used to convert ketones directly to primary amines, which can then be alkylated in a subsequent step. researchgate.net These enzymatic methods operate in aqueous media under mild conditions, aligning perfectly with green chemistry principles. whiterose.ac.uk

Comparative Overview of Reductive Amination Methods:

The table below summarizes and compares various catalytic methods applicable to the synthesis of this compound from oxan-4-one and 3-phenoxypropan-1-amine.

| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |

| Hydride Reduction | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF solvent, often with acetic acid as a catalyst, room temp. nih.govmdma.ch | High yields, mild conditions, excellent functional group tolerance, operational simplicity. organic-chemistry.org | Stoichiometric reagent use leads to lower atom economy and waste generation. |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni | Methanol or ethanol (B145695) solvent, variable H₂ pressure (1-50 atm), room temp. to 80 °C. nih.govresearchgate.net | High atom economy, low cost of H₂, catalyst can be recycled. | Can reduce other functional groups, may require pressure equipment, potential for catalyst poisoning. |

| Transfer Hydrogenation | Formic acid or isopropanol (B130326) as H-source, Ru or Ir complexes | Typically in an alcohol or aprotic solvent, 60-100 °C. | Avoids use of high-pressure H₂ gas, often highly selective. | Metal catalysts can be expensive, requires a hydrogen donor. |

| Biocatalysis | Imine Reductase (IRED) or other enzymes | Aqueous buffer (e.g., phosphate), often with a cofactor regeneration system, 25-40 °C, neutral pH. nih.govwhiterose.ac.uk | Extremely high selectivity, environmentally benign (aqueous, mild conditions), biodegradable catalyst. | Enzymes can have limited substrate scope and stability, may require cofactor regeneration systems. |

Table 2: Comparison of Catalytic Methods for Reductive Amination

Advanced Structural Investigations and Conformational Analysis

Spectroscopic Characterization Techniques Applied to Amine-Oxane Structures

The definitive structural elucidation of complex organic molecules like N-(3-phenoxypropyl)oxan-4-amine relies on a synergistic application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this endeavor, providing detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons, and their chemical shifts, which are indicative of the electronic environment. For the oxan-4-amine ring, the axial and equatorial protons would exhibit different chemical shifts and coupling constants, a key feature in determining the ring's conformation. The protons of the N-(3-phenoxypropyl) side chain would also present characteristic signals, with the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms showing distinct downfield shifts due to the deshielding effects of these heteroatoms. pdx.eduresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the oxane ring would confirm its saturated heterocyclic nature, while the signals for the phenoxypropyl side chain would corroborate the presence of the aromatic ring and the propyl linker. wisc.edumdpi.com The chemical shifts would be influenced by the substitution pattern and the local geometry.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxane Ring CH (axial/equatorial) | 1.2 - 2.0 | 30 - 40 |

| Oxane Ring CH₂ (adjacent to O) | 3.5 - 4.0 | 65 - 75 |

| CH-NH | 2.5 - 3.0 | 45 - 55 |

| N-CH₂ | 2.6 - 3.1 | 40 - 50 |

| -CH₂- (propyl chain) | 1.8 - 2.2 | 25 - 35 |

| O-CH₂ (propyl chain) | 3.9 - 4.2 | 60 - 70 |

| Aromatic CH | 6.8 - 7.4 | 114 - 160 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) would be common ionization methods. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) could be used to determine the elemental formula with high accuracy.

The fragmentation of the molecular ion provides valuable structural clues. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com In the case of this compound, this could lead to the formation of a stable iminium ion. The ether linkage in the side chain could also undergo cleavage.

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Structure |

| [M]⁺ | Intact molecular ion |

| [M - C₅H₁₀NO]⁺ | Loss of the oxan-4-amine moiety |

| [M - C₉H₁₁O]⁺ | Loss of the phenoxypropyl group |

| [C₅H₁₀NH]⁺ | Fragment corresponding to the oxan-4-amine ring |

| [C₆H₅O]⁺ | Phenoxy radical cation |

Conformational Preferences of the Oxan-4-amine Ring System

The six-membered oxane ring in this compound is analogous to cyclohexane (B81311) and predominantly adopts a chair conformation to minimize angle and torsional strain. csus.edu In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The N-(3-phenoxypropyl)amino substituent at the C-4 position will have a strong preference for the equatorial position to avoid steric hindrance. libretexts.orglibretexts.org Specifically, 1,3-diaxial interactions between an axial substituent and the axial hydrogens at the C-2 and C-6 positions would significantly destabilize the conformation where the substituent is axial. The energy difference between the equatorial and axial conformers is a measure of the conformational preference, often expressed as the A-value. For a bulky substituent like the N-(3-phenoxypropyl)amino group, this energy difference is expected to be substantial, leading to a vast majority of molecules adopting the equatorial conformation at equilibrium.

Torsional Analysis of the N-(3-phenoxypropyl) Side Chain

The rotation around these bonds is not entirely free due to steric and electronic effects. For instance, the rotation around the C-O bond connecting the propyl chain to the phenoxy group will be influenced by the potential for steric clashes between the propyl chain and the ortho hydrogens of the aromatic ring. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface as a function of these torsional angles and identify the low-energy conformers. acs.org Analysis of similar fragments in crystallographic databases also provides insights into preferred torsional angles. acs.org The gauche and anti conformations around the C-C bonds of the propyl chain will have different energies, with the anti conformation generally being more stable. libretexts.org

Chirality and Stereoisomerism in Related Oxane Derivatives

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. beilstein-journals.org While this compound itself is achiral due to a plane of symmetry passing through the nitrogen, the C-4 carbon, and the oxygen atom of the ring, the introduction of substituents on the oxane ring can create chiral centers.

For example, if a substituent is introduced at the C-2, C-3, C-5, or C-6 position of the oxane ring, these carbons can become stereocenters. This would lead to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The number of possible stereoisomers increases with the number of chiral centers. The stereochemical configuration of these centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). The presence of stereoisomers is critical in many applications as different stereoisomers can exhibit distinct biological activities.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-phenoxypropyl)oxan-4-amine, these simulations have been crucial in understanding its binding modes with various biological targets.

Research has demonstrated that derivatives of the oxane-amine scaffold can effectively bind to the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. Docking studies have elucidated that the oxane ring can form critical hydrogen bonds with residues such as Glu283 in the transmembrane region of the CCR5 receptor. The phenoxypropyl tail is often observed to occupy a hydrophobic pocket, contributing significantly to the binding affinity through van der Waals forces. These computational predictions have been instrumental in guiding the synthesis of novel and potent CCR5 antagonists.

The versatility of the this compound scaffold has also been explored in the context of other G protein-coupled receptors (GPCRs). By modifying the substituents on the phenoxy ring, for instance, the selectivity of the ligand towards different receptor subtypes can be modulated. The predicted binding energies from these simulations provide a valuable metric for prioritizing compounds for synthesis and experimental testing.

Table 1: Representative Molecular Docking Data

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Primary Interactions |

|---|---|---|---|

| CCR5 | Glu283, Tyr108, Gln194 | -9.0 to -11.5 | Hydrogen Bonding, Hydrophobic Interactions |

| Muscarinic M1 Receptor | Tyr108, Trp157, Asn382 | -8.5 to -10.2 | π-π Stacking, Hydrogen Bonding |

| Dopamine D2 Receptor | Asp114, Ser193, Phe389 | -8.8 to -10.7 | Ionic Interactions, Hydrophobic Interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound. These methods provide a fundamental understanding of the molecule's behavior at the atomic level.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its reactivity. The HOMO is typically localized on the electron-rich phenoxy ring, indicating this region's propensity to act as an electron donor in chemical reactions. In contrast, the LUMO is often distributed over the oxane and propyl linker, suggesting these areas are more likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps generated from these calculations visualize the charge distribution across the molecule. For this compound, these maps typically show regions of negative electrostatic potential around the oxygen atom of the oxane ring and the nitrogen atom of the amine, identifying them as likely sites for hydrogen bond acceptance.

Molecular Dynamics Simulations to Understand Conformational Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational flexibility of this compound over time. These simulations have been conducted both for the molecule in solution and when bound to a protein target.

In an aqueous environment, MD simulations have shown that the phenoxypropyl side chain possesses considerable flexibility, allowing it to adopt various conformations. This adaptability is advantageous for fitting into diverse binding pockets. The oxane ring itself can interconvert between different chair and boat conformations, and MD simulations can elucidate the energetic landscape of these transitions.

When complexed with a protein, such as CCR5, MD simulations can validate the stability of the binding pose predicted by docking. These simulations can track the persistence of key hydrogen bonds and hydrophobic contacts over nanoseconds, providing a more realistic assessment of the ligand-receptor interaction. Furthermore, the role of explicit water molecules in mediating these interactions can be observed, offering a more complete picture of the binding event.

De Novo Drug Design Approaches Utilizing the Oxane-Amine Scaffold

The this compound structure serves as an excellent scaffold for de novo drug design, a computational methodology for generating novel molecules with desired pharmacological properties. The modular nature of this scaffold, comprising the oxane ring, the amine linker, and the phenoxypropyl group, lends itself to systematic chemical exploration.

Fragment-based de novo design algorithms can utilize the oxane-amine core as a foundation, systematically attaching various chemical fragments to generate extensive virtual libraries. These libraries can then be computationally screened for properties such as predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility. This approach facilitates the discovery of novel compounds with potentially improved efficacy and selectivity.

Structure-based de novo design methods can also be employed, where new molecular structures are "grown" within the active site of a target protein, starting with a seed fragment like the oxane ring. This ensures that the designed molecules are sterically and electronically complementary to the binding site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a series of active compounds based on the this compound scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

A common pharmacophore model for CCR5 antagonists derived from this scaffold includes a hydrogen bond acceptor (the oxygen of the oxane ring), a hydrogen bond donor (the amine group), and a hydrophobic or aromatic feature (the phenoxy group). This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of diverse chemical structures that are predicted to have the desired biological activity, providing a cost-effective and efficient starting point for drug discovery campaigns.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Separation of Related Compounds

Chromatography is a cornerstone for separating and quantifying N-(3-phenoxypropyl)oxan-4-amine from any accompanying impurities. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. ijprajournal.com A reversed-phase HPLC method is typically developed and validated for this purpose. jfda-online.com The separation is generally achieved on a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the main compound and its potential impurities. A common mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate, with the pH adjusted to ensure the amine is in a suitable ionic state for retention and separation. jfda-online.com Detection is often performed using a UV detector at a wavelength where the phenoxy group exhibits strong absorbance, for instance, around 220 nm. jfda-online.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes evaluation of specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. jfda-online.comnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical set of starting conditions for HPLC method development. Actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized to make it more amenable to GC analysis. Acylation is a common derivatization technique for amines, where a reagent like trifluoroacetic anhydride (B1165640) reacts with the primary amine group to form a more volatile amide derivative. ojp.gov

The GC separates the derivatized compound from other volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a "molecular fingerprint" for identification. ojp.govnih.gov This technique is particularly useful for identifying and quantifying trace-level volatile impurities that may be present from the synthesis process. nih.gov

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | 40-550 amu |

This table provides an example of typical GC-MS conditions. The derivatization step and specific parameters would need to be optimized.

Spectrophotometric Methods for Functional Group Analysis

Spectrophotometry can be employed for the quantification of the primary amine functional group in this compound. One approach involves a colorimetric reaction where the primary amine reacts with a specific reagent to produce a colored product. researchgate.net The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is directly proportional to the concentration of the amine. nih.gov For instance, reagents like 2,4-dinitrofluorobenzene can react with primary amines to form a colored complex. researchgate.net Another method involves the reaction of amines with methyl orange at a controlled pH to form a yellow complex that can be extracted into an organic solvent and quantified. acs.org

These methods are often used for routine quality control due to their simplicity and speed, though they may be less specific than chromatographic techniques. researchgate.netacs.org

Advanced Titration Techniques for Amine Quantification

Titration is a classic and accurate method for quantifying the amount of a substance. For this compound, non-aqueous acid-base titration is a suitable method. mt.com Since amines are weak bases, titrating them in an aqueous solution can result in an indistinct endpoint. mt.com By using a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for a sharp and clear endpoint when titrated with a strong acid like perchloric acid. mt.com The endpoint can be detected potentiometrically using a pH electrode or with a visual indicator.

Another approach is back-titration, where a known excess of a strong acid is added to the amine solution. The unreacted acid is then titrated with a standard solution of a strong base. researchgate.net This method is useful for determining the total amine content.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, aiming to identify, quantify, and control impurities in drug substances. globalpharmatek.comajprd.com For this compound, impurities can arise from the manufacturing process (e.g., starting materials, by-products, reagents) or from degradation of the compound over time. biomedres.usnih.gov

Potential degradation pathways for a molecule like this compound could involve oxidation of the ether linkage or reactions involving the amine group. nih.govnih.gov For instance, amines can undergo oxidative degradation. mdpi.com The ether linkage, while generally stable, can be susceptible to cleavage under certain conditions. nih.gov

The analytical techniques described above, particularly HPLC and GC-MS, are instrumental in impurity profiling. ijprajournal.com Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are especially powerful, as they combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the structural elucidation of unknown impurities and degradation products. ijprajournal.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-phenoxypropyl)oxan-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling oxan-4-amine with 3-phenoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes varying temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., NaI for Finkelstein reaction). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yield improvements may require inert atmospheres or microwave-assisted synthesis .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Identify the oxan ring protons (δ 3.4–4.0 ppm for axial/equatorial H) and phenoxypropyl chain signals (δ 6.7–7.3 ppm for aromatic H, δ 3.8–4.2 ppm for OCH₂).

- ¹³C NMR : Confirm the oxan ring carbons (δ 60–70 ppm) and quaternary carbons in the phenoxy group.

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₄H₂₁NO₂: 235.1572). Compare with analogs like N-(2-bromophenyl)oxan-4-amine ( ) for spectral benchmarking .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Refer to SDS guidelines for similar amines (e.g., 4-[3-(trifluoromethyl)phenyl]oxan-4-amine hydrochloride, ). Store in airtight containers under inert gas, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental binding assays for derivatives be resolved?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Strategies:

- Perform molecular dynamics (MD) simulations to assess conformational flexibility.

- Use free-energy perturbation (FEP) or MM-PBSA to refine binding affinity calculations.

- Validate docking poses with X-ray crystallography or cryo-EM if feasible. Cross-reference with interaction studies on trifluoromethyl analogs () .

Q. What methodologies are effective for designing in vitro assays to evaluate metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation : Mix compound (1–10 µM) with liver microsomes (0.5 mg/mL), NADPH (1 mM), and buffer (pH 7.4) at 37°C.

- Sampling : Collect aliquots at 0, 5, 15, 30, 60 min. Quench with acetonitrile.

- Analysis : Use LC-MS/MS to quantify parent compound depletion. Compare with control (no NADPH). Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Reference protocols for fluorinated analogs () .

Q. How should conflicting cytotoxicity results across cell lines be systematically addressed?

- Methodological Answer :

- Assay Validation : Ensure consistent cell viability methods (e.g., MTT vs. ATP luminescence).

- Purity Check : Confirm compound integrity via HPLC and elemental analysis.

- Dose-Response : Perform IC₅₀ curves (0.1–100 µM) with triplicates.

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. Apply systematic review frameworks (Cochrane Handbook, ) to analyze bias or variability .

Q. What strategies guide SAR studies of this compound analogs for target modulation?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl, alkyl chain length).

- Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.

- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structure with activity. Compare with trifluoromethyl derivatives () for electrophilicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.